[2-(3,4-Dimethylphenoxy)pyridin-4-yl]methanamine
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Overview
Description
[2-(3,4-Dimethylphenoxy)pyridin-4-yl]methanamine is an organic compound with the molecular formula C14H16N2O It is a derivative of pyridine and phenol, characterized by the presence of a methanamine group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3,4-Dimethylphenoxy)pyridin-4-yl]methanamine typically involves the reaction of 3,4-dimethylphenol with 4-chloromethylpyridine under basic conditions to form the intermediate [2-(3,4-Dimethylphenoxy)pyridin-4-yl]methanol. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[2-(3,4-Dimethylphenoxy)pyridin-4-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(3,4-Dimethylphenoxy)pyridin-4-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its properties make it suitable for various applications, including as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of [2-(3,4-Dimethylphenoxy)pyridin-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[2-(3,4-Dimethylphenoxy)pyridin-4-yl]methanol: An intermediate in the synthesis of [2-(3,4-Dimethylphenoxy)pyridin-4-yl]methanamine.
[2-(3,4-Dimethylphenoxy)pyridin-4-yl]methyl chloride: Another intermediate used in the synthetic route.
[2-(3,4-Dimethylphenoxy)pyridin-4-yl]methanone: A related compound with a ketone group instead of a methanamine group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H16N2O |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
[2-(3,4-dimethylphenoxy)pyridin-4-yl]methanamine |
InChI |
InChI=1S/C14H16N2O/c1-10-3-4-13(7-11(10)2)17-14-8-12(9-15)5-6-16-14/h3-8H,9,15H2,1-2H3 |
InChI Key |
YSFMVOWBXNBZLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=NC=CC(=C2)CN)C |
Origin of Product |
United States |
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